Bunolol, (R)-
Description
Evolution of Beta-Adrenergic Receptor Antagonist Research
The journey of beta-adrenergic receptor antagonists, commonly known as beta-blockers, began in the mid-20th century. Sir James Black's pioneering work in the late 1950s and early 1960s revolutionized the treatment of cardiovascular diseases. ualberta.ca His research was driven by the idea of developing a drug that could reduce the heart's oxygen demand by blocking the effects of catecholamines like adrenaline. e-lactancia.org This led to the synthesis of the first clinically useful beta-blockers, pronethalol and subsequently propranolol, which became a cornerstone in the management of conditions like angina pectoris and hypertension. e-lactancia.org
The initial beta-blockers were non-selective, meaning they blocked both β1 and β2-adrenergic receptors. cornea.vision This lack of selectivity could lead to undesirable side effects. Subsequent research focused on developing cardioselective beta-blockers that primarily target β1-receptors, which are predominantly located in the heart. This led to the introduction of second-generation beta-blockers with improved safety profiles. Further advancements brought about third-generation beta-blockers, which possess additional vasodilatory properties, offering more comprehensive cardiovascular benefits. cornea.visionnih.gov
The Critical Role of Chirality in Pharmaceutical Science
Chirality, a property of molecules that exist as non-superimposable mirror images called enantiomers, is a fundamental concept in pharmacology. nih.govfrontiersin.org Biological systems, including receptors and enzymes, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they interact differently with each enantiomer of a chiral drug. nih.govfrontiersin.org This can result in one enantiomer being pharmacologically active (the eutomer) while the other is significantly less active or inactive (the distomer), and can sometimes even have different or undesirable effects. selleckchem.com
This understanding has led to the practice of "chiral switching," where a drug that was initially marketed as a racemic mixture (a 1:1 mixture of both enantiomers) is redeveloped and marketed as a single, more active enantiomer. selleckchem.comresearchgate.net This strategy can lead to improved therapeutic outcomes by increasing efficacy and reducing side effects associated with the less active enantiomer. chelatec.com Many beta-blockers, including bunolol (B1668053), are chiral molecules, and their therapeutic activity predominantly resides in one of their enantiomers. chapman.edu For most beta-blockers with a single chiral center, the (S)-enantiomer is the more potent beta-blocker. nih.govhres.ca
Overview of (R)-Bunolol's Contribution to Ligand-Receptor Interaction Studies
(R)-Bunolol is the dextrorotatory enantiomer of the non-selective beta-blocker bunolol. cornea.vision Its counterpart, (S)-Bunolol, also known as Levobunolol, is the pharmacologically active component responsible for the beta-blocking effects. rxabbvie.comnih.gov The significant difference in potency between these two enantiomers makes the pair an invaluable tool for studying the stereochemical requirements of beta-adrenergic receptors.
The primary contribution of (R)-Bunolol to research lies in its use as a negative control or a comparator in ligand-receptor interaction studies. By comparing the binding and functional effects of (R)-Bunolol with those of the highly potent (S)-Bunolol, researchers can elucidate the specific molecular interactions that are crucial for high-affinity binding and receptor antagonism. The fact that (S)-Bunolol is approximately 60 times more potent in its beta-blocking activity than (R)-Bunolol provides a clear demonstration of the stereoselectivity of the beta-adrenergic receptor. e-lactancia.orgcornea.visionrxabbvie.comnih.gov
In competitive binding assays, (R)-Bunolol can be used to define non-specific binding or to demonstrate that the high-affinity binding observed with the racemic mixture or the (S)-enantiomer is indeed due to a specific interaction with the chiral binding pocket of the receptor. The use of enantiomeric pairs like (R)- and (S)-Bunolol is fundamental to receptor pharmacology for validating the specificity of drug-receptor interactions and for understanding the structural basis of drug action.
Interactive Data Tables
Chemical Properties of (R)-Bunolol
| Property | Value |
| IUPAC Name | (2R)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1-one |
| Molecular Formula | C₁₇H₂₅NO₃ |
| Chirality | (R)-enantiomer |
| Stereochemistry | Dextrorotatory |
Comparative Beta-Adrenergic Receptor Activity of Bunolol Enantiomers
| Compound | Beta-Blocking Potency Ratio | IC₅₀ (non-selective β-antagonist) |
| (S)-Bunolol (Levobunolol) | ~60x more potent than (R)-Bunolol e-lactancia.orgcornea.visionrxabbvie.comnih.gov | 48 µM researchgate.net |
| (R)-Bunolol | 1 | Not typically reported due to low activity |
Structure
2D Structure
3D Structure
Properties
CAS No. |
47141-41-3 |
|---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m1/s1 |
InChI Key |
IXHBTMCLRNMKHZ-GFCCVEGCSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCCC2=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R Bunolol and Its Enantiomers
Chemo-Enzymatic Synthesis of (R)-Bunolol and Related Stereoisomers
Chemo-enzymatic synthesis combines the selectivity of biocatalysts with traditional chemical reactions to achieve efficient and stereoselective production of chiral compounds. nih.gov This approach has been successfully applied to the synthesis of (R)-Bunolol and its stereoisomers, offering advantages in terms of enantioselectivity and milder reaction conditions.
Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze enantioselective transformations. viamedica.pljocpr.comnih.govnih.gov In the context of Bunolol (B1668053) synthesis, lipase-mediated enantioselective kinetic resolution has proven to be an effective strategy. nih.govresearchgate.net This technique involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.
A recent study reported a chemo-enzymatic process for (RS)-, (R)-, and (S)-bunolol where CAL L4777 lipase (B570770) was used for the enantioselective kinetic resolution of a racemic alcohol intermediate. nih.govresearchgate.net This enzymatic step yielded the enantiopure (R)-alcohol and (S)-ester. nih.govresearchgate.net Subsequent chemical steps, involving treatment with tert-butylamine, produced (S)- and (R)-bunolol, respectively. nih.govresearchgate.net This chemo-enzymatic approach was found to be more effective than a purely chemical route, achieving an enantiomeric excess of 98% with a 35% yield. nih.govresearchgate.net
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| CAL L4777 Lipase | Racemic Bunolol Precursor (alcohol) | (R)-alcohol and (S)-ester | 98% | 35% | nih.govresearchgate.net |
Biocatalysis offers a green and efficient alternative for the synthesis of chiral molecules. researchgate.netrsc.orgrsc.orgnih.gov The use of whole-cell biocatalysts or isolated enzymes can lead to high stereoselectivity under mild reaction conditions. nih.gov In the synthesis of β-blockers, biocatalytic methods have been employed for the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic intermediates. rsc.orgresearchgate.net
For instance, the synthesis of enantiomerically enriched β-blockers has been achieved through a lipase-catalyzed kinetic resolution of a central chiral building block, an (R)-chlorohydrin. rsc.org This enantiopure intermediate was then used to synthesize a series of (R)-(+)-β-blockers with high enantiomeric excess. rsc.org While this specific study focused on other β-blockers, the principle is directly applicable to the synthesis of (R)-Bunolol. Furthermore, the use of alcohol dehydrogenases for the stereoselective synthesis of chiral precursors for other β-blockers highlights the potential of these biocatalysts in producing enantiopure building blocks for Bunolol. nih.gov
| Biocatalytic Strategy | Enzyme/Biocatalyst | Key Transformation | Advantage |
| Kinetic Resolution | Lipase | Enantioselective acylation of a racemic alcohol | High enantioselectivity |
| Asymmetric Reduction | Alcohol Dehydrogenase | Reduction of a prochiral ketone to a chiral alcohol | High stereoselectivity |
Chemical Enantioselective Pathways to (R)-Bunolol
Purely chemical methods for the enantioselective synthesis of (R)-Bunolol often involve the use of chiral starting materials or chiral catalysts. nih.govresearchgate.net One common approach starts with enantiomerically pure epichlorohydrin (B41342) (either (R)- or (S)-epichlorohydrin) to introduce the desired stereocenter early in the synthetic sequence. nih.govresearchgate.net
In a reported chemical synthesis of (RS)-, (R)-, and (S)-bunolol, (RS)-, (R)-, and (S)-epichlorohydrin were used as starting materials. nih.govresearchgate.net The synthesis proceeded through the corresponding (RS)-, (S)-, and (R)-glycidyl ether intermediates to yield the respective enantiomeric forms of Bunolol. nih.govresearchgate.net While effective, the chemo-enzymatic route was reported to provide a higher enantiomeric excess. nih.govresearchgate.net Enantioselective synthesis can also be achieved through asymmetric reactions, such as the enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid, though this specific method has not been directly applied to Bunolol. rsc.org
Chiral Resolution Techniques for Bunolol Racemates
Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture. nih.govwikipedia.org This approach is particularly useful when asymmetric synthesis is not feasible or cost-effective.
This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgmdpi.comntnu.norsc.orgresearchgate.net Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. wikipedia.orglibretexts.org After separation, the desired enantiomer is recovered by removing the resolving agent. wikipedia.orglibretexts.org The choice of resolving agent is crucial and is often determined empirically. wikipedia.org Common resolving agents for amines include chiral acids like tartaric acid. libretexts.org The efficiency of the resolution can be understood by constructing a phase diagram of the diastereomeric salt system. ntnu.no
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers. nih.govnih.govnih.govresearchgate.netmdpi.com This is a direct method that utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers. nih.gov
For the separation of β-blockers like Bunolol, various CSPs based on polysaccharides, cyclodextrins, and macrocyclic antibiotics have been successfully employed. nih.govmdpi.com For instance, a chiral AGP (α1-acid glycoprotein) column has been used for the determination of Bunolol enantiomers in human urine. nih.gov The separation is typically achieved in either normal-phase or reversed-phase mode, with the choice of mobile phase being critical for achieving optimal resolution. nih.govchromatographyonline.com For example, a study on the separation of pindolol, another β-blocker, demonstrated successful enantioseparation using a CHIRAL ART Cellulose-SC column in both normal-phase (n-hexane/ethanol/diethylamine) and reversed-phase (methanol/diethylamine) modes. chromatographyonline.com
| Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase Example | Application | Reference |
| HPLC | Chiral AGP | Not specified | Determination of Bunolol enantiomers | nih.gov |
| HPLC | Chirobiotic V | Methanol/acetic acid/triethylamine | Separation of β-blocker enantiomers | nih.gov |
| HPLC | CHIRAL ART Cellulose-SC | n-hexane/ethanol/diethylamine | Separation of Pindolol enantiomers | chromatographyonline.com |
Analytical Techniques for Enantiomeric Purity and Excess Determination
The determination of enantiomeric purity is a critical aspect of the development and quality control of chiral pharmaceutical compounds like (R)-Bunolol. Enantiomeric excess (ee) is a measurement of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas a pure single enantiomer has an ee of 100%. wikipedia.org Various analytical methodologies are employed to accurately quantify the enantiomeric composition of Bunolol and related β-adrenergic antagonists.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioseparation of β-blockers due to its high efficiency, sensitivity, and reproducibility. nih.govresearchgate.net The primary approach involves direct separation on a Chiral Stationary Phase (CSP). nih.gov CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers and resulting in different retention times, allowing for their separation and quantification. nih.gov
A specific HPLC method has been developed for the determination of bunolol enantiomers using a chiral AGP (α1-acid glycoprotein) column. nih.gov This protein-based CSP is effective for the resolution of various basic drugs. Research has demonstrated high recovery rates for both (+)- and (-)-bunolol from biological matrices, with low coefficients of variation, indicating the method's precision. nih.gov
Table 1: HPLC Conditions for the Determination of Bunolol Enantiomers
| Parameter | Condition |
| Stationary Phase | Chiral AGP column |
| Detection | UV Spectrophotometry |
| Recovery | 91.79 - 95.23% |
| Intra-assay C.V. | < 2.1% |
| Inter-assay C.V. | < 2.3% |
| Source: Data compiled from a study on the determination of bunolol enantiomers in human urine. nih.gov |
The versatility of HPLC in chiral separations is further highlighted by the wide array of CSPs available, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type, and cyclodextrin-based phases, which have been successfully applied to other β-blockers. researchgate.netmdpi.com The choice of mobile phase, often a mixture of an alkane like n-hexane or n-heptane with an alcohol modifier (e.g., ethanol, isopropanol) and a basic additive (e.g., diethylamine), is crucial for optimizing resolution. researchgate.netchromatographyonline.com
Table 2: Examples of Chiral HPLC Methods for β-Blocker Enantioseparation
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase |
| Propranolol | ChiralPak IA | n-heptane/ethanol/diethylamine (80/20/0.1) |
| Atenolol | Chirex 3022 | Not specified |
| Pindolol | CHIRAL ART Cellulose-SC | n-hexane/ethanol/diethylamine (40/60/0.1) |
| Levobetaxolol | Chiral OD-H (Cellulose based) | Hexane: Ethanol: Diethyl amine (95:5:0.1) |
| Source: This table presents examples from various studies on β-blockers to illustrate common analytical approaches. researchgate.netchromatographyonline.comgazi.edu.tr |
Beyond direct methods, indirect separation via HPLC is also possible. This approach involves derivatizing the enantiomeric mixture with a pure chiral derivatizing reagent (CDR) to form diastereomers. mdpi.com These diastereomers have different physicochemical properties and can be separated on a standard, achiral column. mdpi.com
Gas Chromatography (GC) is another valuable technique for chiral analysis. gcms.cz For non-volatile compounds like bunolol, derivatization is typically required to convert them into more volatile forms suitable for GC analysis. nih.gov In a study of bunolol metabolites, for instance, derivatization with N-methyl(trimethylsilyl)trifluoroacetamide was performed prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
Other advanced analytical techniques can also be employed for determining enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to distinguish between enantiomers. researchgate.net The formation of diastereomeric complexes results in different chemical shifts for corresponding protons in the two enantiomers, allowing for their quantification.
HPLC with Chiroptical Detectors: Coupling HPLC with a chiroptical detector, such as a Circular Dichroism (CD) detector, offers an alternative strategy. nih.gov This setup can sometimes determine the chiral purity of eluting substances even after separation on an achiral column, as enantiomers exhibit opposite CD signals. nih.gov
Molecular Pharmacology and Receptor Interaction Dynamics of R Bunolol
Adrenergic Receptor Subtype Affinity and Selectivity Profiling
(R)-Bunolol, the dextrorotatory enantiomer of bunolol (B1668053), demonstrates distinct binding affinities for different adrenergic receptor subtypes. As a non-selective beta-adrenergic receptor antagonist, it interacts with both β1 and β2 adrenergic receptors. guidetopharmacology.org The stereochemistry of the bunolol molecule plays a crucial role in its receptor binding profile. mdpi.com
(R)-Bunolol acts as a competitive inhibitor at β1-adrenergic receptors. medchemexpress.com These receptors are predominantly located in the heart and are crucial for regulating cardiac function. revespcardiol.org The interaction of (R)-Bunolol with β1-receptors is stereoselective, with the (S)-enantiomer, Levobunolol, generally exhibiting higher potency. mdpi.com While specific binding affinity data for the (R)-enantiomer is not extensively detailed in the provided results, it is understood to be less active than its (S)-counterpart at beta-receptors. mdpi.com The binding of beta-blockers like bunolol to β1-receptors involves interactions with specific amino acid residues within the receptor's structure. mdpi.com
Stereoselective Ligand-Receptor Interactions: (R)- vs. (S)-Bunolol
The interaction of bunolol with adrenergic receptors is highly stereoselective. researchgate.net The (S)-enantiomer, also known as levobunolol, is significantly more potent as a beta-adrenergic receptor blocker than the (R)-enantiomer. mdpi.com This difference in activity is attributed to the specific three-dimensional arrangement of the functional groups in each enantiomer, which affects how they fit into the chiral binding pocket of the adrenergic receptors. researchgate.netnih.gov The hydroxyl group on the propanolamine (B44665) side chain and the protonated amino group are crucial for forming hydrogen bonds with specific amino acid residues, such as Asp113, within the receptor. mdpi.com Theoretical studies have shown that the (S)-enantiomers of beta-blockers generally have a more stable conformation for receptor binding compared to their (R)-counterparts. researchgate.net
Table 1: Stereoisomer Activity of Selected Beta-Blockers
| Beta-Blocker | More Active Enantiomer | Notes |
| Bunolol | (S)-(-)-enantiomer (Levobunolol) | Significantly more potent at blocking β-receptors than the (R)-(+)-enantiomer. mdpi.com |
| Propranolol | (S)-enantiomer | Exhibits greater affinity for beta-adrenergic receptors. researchgate.net |
| Timolol | (S)-isomer | Approximately 54 times more active than its (R)-antipode. mdpi.com |
| Sotalol | (R)-(-)-enantiomer | 14–50 times more efficient at blocking β-receptors than its racemic form. mdpi.com |
| Penbutolol | (S)-(-)-isomer | 200 times more active in both in vitro and in vivo experiments than its (R)-(+)-enantiomer. mdpi.com |
Mechanisms of Receptor Antagonism and Competitive Binding
(R)-Bunolol functions as a competitive antagonist at beta-adrenergic receptors. medchemexpress.com This means it binds to the same site on the receptor as endogenous agonists like epinephrine (B1671497) and norepinephrine, but it does not activate the receptor. wikipedia.orgmsdmanuals.com By occupying the binding site, it prevents the agonists from binding and initiating the cellular signaling cascade. msdmanuals.com This antagonism is typically reversible, meaning that the antagonist can dissociate from the receptor, and its effect can be overcome by increasing the concentration of the agonist. msdmanuals.com The binding affinity of an antagonist determines the concentration required to block the receptor effectively. wikipedia.org
Cellular Signaling Pathway Modulation
The primary mechanism of action for beta-adrenergic receptor antagonists like (R)-Bunolol is the blockade of the signaling pathway initiated by the binding of catecholamines to beta-adrenergic receptors. revespcardiol.org These receptors are G protein-coupled receptors (GPCRs) that, upon activation, stimulate the enzyme adenylyl cyclase through a Gs protein. genecards.orguniprot.org This leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). revespcardiol.org By blocking the receptor, (R)-Bunolol prevents this increase in cAMP, thereby inhibiting the downstream signaling cascade that would normally lead to physiological responses such as increased heart rate and contractility. medchemexpress.comrevespcardiol.org The modulation of these signaling pathways is the basis for the pharmacological effects of beta-blockers. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Based on R Bunolol
Elucidation of Essential Pharmacophoric Features for Adrenergic Binding
The interaction between β-blockers like (R)-Bunolol and adrenergic receptors is highly specific, relying on a collection of key molecular features, collectively known as a pharmacophore. For the aryloxypropanolamine class of β-blockers, to which Bunolol (B1668053) belongs, several structural components are crucial for effective receptor binding. researchgate.netresearchgate.net
The essential pharmacophoric elements include:
An aromatic ring system : This lipophilic moiety is involved in van der Waals interactions with the receptor. uoanbar.edu.iq
A hydroxyl group on the side chain: This group is critical for forming a hydrogen bond with a key aspartate residue (Asp113) within the receptor's binding pocket. researchgate.netuoanbar.edu.iq
A protonated secondary amine in the side chain: This feature engages in an ionic bond with the same aspartate residue, further anchoring the ligand to the receptor. researchgate.netuoanbar.edu.iq
The spatial arrangement of these groups is paramount for high-affinity binding. ias.ac.in Molecular modeling studies suggest that the protonated amino group and the hydroxyl group are instrumental in forming hydrogen bonds with Asp113 in the receptor. mdpi.com The aromatic ring, amino group, and hydroxyl group are all utilized to achieve effective binding. researchgate.net The general structure of aryloxypropanolamines, which includes Bunolol, consists of an aryloxypropanolamine side chain attached to an aromatic or heteroaromatic ring. researchgate.net
Impact of Structural Modifications on Receptor Affinity and Selectivity
Modifications to the core structure of (R)-Bunolol can significantly alter its affinity for adrenergic receptors and its selectivity between β1 and β2 subtypes. The nature of the substituent on the aromatic ring plays a crucial role in modulating binding affinity. researchgate.net
For instance, in related compounds, the introduction of a large substituent, such as a chlorine or trifluoromethyl group in the para position of a phenyl ring, has been shown to be important for maintaining high affinity for the mu-opioid receptor, a different G-protein coupled receptor. nih.gov While not directly on Bunolol, this principle of substitution influencing affinity is a cornerstone of SAR studies.
The aryloxypropanolamine backbone, with its secondary alcohol and amine, is a common feature in many β-blockers. researchgate.net The (hetero)aryl ether portion of the molecule is a key area for modification to modulate binding affinity for β-receptors. researchgate.net
Rational Design of (R)-Bunolol Analogues for Pharmacological Probes
The insights gained from SAR studies have enabled the rational design of analogs of (R)-Bunolol to be used as pharmacological probes. These probes are valuable tools for further investigating receptor structure, function, and signaling pathways. The design of such ligands often focuses on exploring the chemical space around a lead compound to understand the effects of specific modifications on binding affinity and agonist/antagonist activity. nih.gov
The development of new derivatives allows for a focused structure-activity relationship analysis. nih.gov While specific examples of rationally designed (R)-Bunolol analogs for use as pharmacological probes are not detailed in the provided context, the principles of rational drug design are well-established. This process involves making targeted chemical modifications to a known active molecule to enhance desired properties or to introduce new functionalities, such as a fluorescent tag or a radiolabel, for experimental purposes.
Stereochemical Influences on Ligand-Receptor Recognition
Stereochemistry plays a critical role in the interaction of Bunolol with adrenergic receptors. Like most β-blockers, Bunolol possesses a chiral center at the carbon atom bearing the hydroxyl group in the propanolamine (B44665) side chain. researchgate.net The biological activity of β-blockers is highly stereoselective, with the (S)-enantiomer generally exhibiting significantly greater affinity for β-adrenergic receptors than the corresponding (R)-enantiomer. researchgate.net
However, for Bunolol, the clinically used form is the (S)-(-)-enantiomer, known as Levobunolol, which is a potent and nonselective β-adrenergic receptor antagonist. mdpi.commedchemexpress.com It is important to note that the (R) and (S) designation is based on the Cahn-Ingold-Prelog priority rules and does not always correlate with the levorotatory (-) or dextrorotatory (+) optical rotation. For the aryloxyaminopropanol group of β-blockers, the higher activity is associated with the (S)-configuration. researchgate.net
The differential activity between enantiomers underscores the three-dimensional nature of the receptor's binding pocket. The precise spatial arrangement of the pharmacophoric groups in one enantiomer allows for optimal interaction with the complementary residues in the receptor, leading to high-affinity binding and potent antagonism. researchgate.net The less active enantiomer, or distomer, does not fit as well into the binding site, resulting in weaker interactions and lower activity. researchgate.net
The enantiomers of β-blockers can also differ in their pharmacokinetic properties, including absorption, distribution, and metabolism. mdpi.com The study of these stereochemical differences is essential for developing therapeutically effective and safe drugs. researchgate.net
Preclinical and Biochemical Metabolic Pathways of R Bunolol
In Vitro Metabolic Biotransformation in Isolated Systems (e.g., S9 Fractions)
In vitro studies using subcellular fractions, such as S9 fractions from the liver and ocular tissues, are instrumental in characterizing the metabolic fate of (R)-Bunolol. researchgate.netbioivt.com These fractions contain a mixture of cytosolic and microsomal enzymes, enabling the investigation of both Phase I and Phase II metabolic reactions. bioivt.comthermofisher.com
Research has identified several primary and secondary metabolites of Bunolol (B1668053) in various in vitro systems. In studies with the pharmacologically active S-isomer, Levobunolol, which provides insight into the metabolism of the racemate, a number of metabolites have been characterized. After oral administration of l-Bunolol in humans, metabolites identified in plasma included Bunolol glucuronide, Bunolol sulfate, Dihydrobunolol, and Dihydrobunolol glucuronide. nih.gov In female beagles administered 14C-labeled Bunolol, at least 18 labeled compounds were found in the urine. nih.gov Key metabolites identified were hydroxybunolol and hydroxydihydrobunolol. nih.gov Other notable metabolites included Bunolol, Dihydrobunolol, conjugated Dihydrobunolol, beta-(5-oxytetralonyl)lactic acid, and (5-oxytetralonyl) acetic acid. nih.gov A polar metabolite, 5-hydroxytetralone, was also identified, likely formed through O-dealkylation. rsc.org
A comprehensive in vitro study of Levobunolol in rat, rabbit, and human ocular and liver S9 fractions identified sixteen metabolites, eleven of which had not been previously reported. researchgate.net A direct acetyl conjugate of Levobunolol was observed in all tested ocular and liver fractions. researchgate.netebi.ac.uk
Table 1: Identified Metabolites of Bunolol
| Metabolite Name | Parent Compound | Site of Identification |
|---|---|---|
| Bunolol glucuronide | l-Bunolol | Human Plasma |
| Bunolol sulfate | l-Bunolol | Human Plasma |
| Dihydrobunolol | l-Bunolol | Human Plasma |
| Dihydrobunolol glucuronide | l-Bunolol | Human Plasma |
| Hydroxybunolol | Bunolol | Beagle Urine |
| Hydroxydihydrobunolol | Bunolol | Beagle Urine |
| beta-(5-oxytetralonyl)lactic acid | Bunolol | Beagle Urine |
| (5-oxytetralonyl) acetic acid | Bunolol | Beagle Urine |
| 5-hydroxytetralone | Bunolol | Dog Urine |
The metabolism of Bunolol proceeds through various enzymatic pathways, including reduction, hydroxylation, and conjugation. researchgate.netnih.govrsc.org Notably, non-cytochrome P450 (non-CYP) pathways play a significant role in its biotransformation. researchgate.netebi.ac.uk
The reduction of the ketone group in Bunolol to form Dihydrobunolol is a major metabolic step. researchgate.net This reaction is catalyzed by carbonyl reductases. researchgate.net Conjugation reactions, such as glucuronidation and sulfation of Bunolol and its metabolites, are also prominent pathways, leading to the formation of more water-soluble compounds for excretion. nih.gov Additionally, direct acetylation has been identified as a conjugation pathway. researchgate.net Aromatic hydroxylation is another key metabolic route. rsc.org
Comparative Metabolism Across Preclinical Species
Comparative in vitro metabolism studies of Levobunolol have revealed significant differences across preclinical species (rat, rabbit) and humans. researchgate.netebi.ac.uk The rate and extent of metabolism, as well as the profile of metabolites formed, can vary substantially. researchgate.net For instance, rat liver S9 and human ocular S9 fractions were found to produce the highest number of metabolites. researchgate.netebi.ac.uk These findings suggest that both rats and rabbits are poor surrogates for predicting the ocular metabolism of Levobunolol in humans. researchgate.netebi.ac.uk Furthermore, liver S9 fractions were determined to be a poor in vitro model for ocular metabolism. researchgate.net In female dogs, the primary metabolic pathway identified was aromatic hydroxylation, similar to what is observed in humans. rsc.org
Investigation of Metabolic Interactions with Other Xenobiotics in vitro
The potential for metabolic interactions between Bunolol and other xenobiotics has been investigated in vitro. Studies involving the co-incubation of Bunitrolol, a structurally related beta-blocker, with other drugs in microsomal systems have demonstrated the potential for competitive inhibition of metabolic enzymes. nih.gov Specifically, competitive inhibition was observed between R-bufuralol, bunitrolol, and debrisoquine, all of which are substrates for the rat CYP2D2 enzyme. nih.gov Such in vitro screening assays are crucial in preclinical research to predict potential drug-drug interactions. nih.govunc.edunih.gov
Characterization of Biologically Active Metabolites
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (R)-Bunolol |
| Bunolol |
| Levobunolol (l-Bunolol) |
| Dihydrobunolol |
| Bunolol glucuronide |
| Bunolol sulfate |
| Dihydrobunolol glucuronide |
| Hydroxybunolol |
| Hydroxydihydrobunolol |
| beta-(5-oxytetralonyl)lactic acid |
| (5-oxytetralonyl) acetic acid |
| 5-hydroxytetralone |
| Acetyl conjugate of Levobunolol |
| Bunitrolol |
| R-bufuralol |
Theoretical and Computational Chemistry Approaches to R Bunolol Research
Density Functional Theory (DFT) Calculations for Molecular Structure and Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. als-journal.com In the context of (R)-Bunolol, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and the nature of its interactions with other molecules.
Recent research has employed DFT calculations to elucidate the chiral recognition mechanisms of bunolol (B1668053). researchgate.net These studies have successfully explained the chiral discrimination and enantiomeric elution order observed in experimental techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net The analysis highlights that the relative stability of the diastereomeric complexes formed between bunolol enantiomers and a chiral selector is determined by hydrogen bonding and π–π stacking interactions. researchgate.netresearchgate.net
DFT calculations, specifically at the B97D/6-31G(d,p) level, have been used to obtain optimized structures of the diastereomeric complexes of both (-)-(R)-Bunolol and (+)-(S)-Bunolol with a chiral selector, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (CDMPC). researchgate.netresearchgate.net These calculations provide structural and energetic insights that are crucial for understanding chiral separation processes. researchgate.net Furthermore, the molecular electrostatic potential (MESP) maps generated from DFT calculations help in identifying the electron-rich and electron-poor regions of the (R)-Bunolol molecule, which are key to its intermolecular interactions. researchgate.net
Table 1: Key Intermolecular Interactions in Bunolol Diastereomeric Complexes Identified by DFT researchgate.netresearchgate.net
| Interaction Type | Role in Chiral Recognition |
| Hydrogen Bonding | Plays a crucial role in the discrimination between diastereomeric complexes. |
| π–π Stacking | Contributes significantly to the relative stability of the complexes. |
Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a receptor and to study the physical movements of atoms and molecules, respectively. nih.govnih.gov For (R)-Bunolol, these methods are applied to understand its interaction with its primary biological target, the β-adrenergic receptors. researchgate.netmdpi.com
Molecular docking studies can predict the preferred binding mode of (R)-Bunolol within the active site of β-adrenergic receptors, identifying key amino acid residues involved in the interaction. nih.govnih.gov This information is vital for understanding the structure-activity relationship and the basis of its antagonist activity.
Following docking, molecular dynamics simulations can be performed to analyze the stability of the (R)-Bunolol-receptor complex over time. mdpi.com MD simulations provide a dynamic picture of the binding, revealing conformational changes in both the ligand and the receptor upon complex formation. nih.gov These simulations can also help in identifying cryptic or allosteric binding sites that may not be apparent from static crystal structures. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com For β-blockers like bunolol, QSAR studies can be used to predict the activity of new, untested analogs and to guide the design of more potent and selective compounds. researchgate.net
The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. jocpr.commdpi.com
While specific QSAR models solely for (R)-Bunolol are not extensively detailed in the provided context, the general approach has been widely applied to the broader class of aryloxypropanolamine β-blockers. researchgate.netresearchgate.net Such models can help in understanding which structural features of the bunolol molecule are most important for its β-blocking activity.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. creative-biostructure.comnumberanalytics.com For (R)-Bunolol, a pharmacophore model would represent the key features necessary for its interaction with β-adrenergic receptors, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. creative-biostructure.com
Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. medchemexpress.com This involves searching large databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to bind to the same target. researchgate.net This approach can accelerate the discovery of new lead compounds with potential β-blocking activity. creative-biostructure.com Pharmacophore models can be developed based on the structure of known active ligands (ligand-based) or the structure of the target receptor's binding site (structure-based). researchgate.net
Elucidation of Chiral Recognition Mechanisms via Computational Methods
Computational methods are indispensable for understanding the mechanisms of chiral recognition, which is the ability of a chiral environment to differentiate between enantiomers. mdpi.com In the case of (R)-Bunolol, theoretical studies have been conducted to explain its chiral separation from its (S)-enantiomer. researchgate.net
DFT calculations have been particularly insightful, providing detailed information on the structural and energetic differences between the diastereomeric complexes formed by (R)- and (S)-Bunolol with a chiral stationary phase. researchgate.netresearchgate.net These calculations have demonstrated that the stability of these complexes is governed by specific intermolecular interactions, primarily hydrogen bonds and π-π stacking. researchgate.net By analyzing the optimized geometries and interaction energies of these complexes, researchers can explain the experimentally observed enantiomeric elution order in chromatography. researchgate.netresearchgate.net This molecular-level understanding is crucial for the development of more efficient methods for chiral separation of bunolol and other β-blockers. mdpi.com
Future Research Directions and Unexplored Avenues for R Bunolol
Investigation of Novel Receptor Targets and Off-Target Interactions at a Molecular Level
While (R)-Bunolol is known as a nonselective beta-adrenoceptor antagonist, its interactions with other receptors at a molecular level are not fully understood. drugbank.com Future research will likely focus on identifying novel receptor targets and characterizing any off-target interactions, which could reveal new therapeutic uses or explain certain side effects.
The exploration of novel molecular targets for drugs is a burgeoning field in pharmacology. nih.govfrontiersin.org By understanding the complete binding profile of (R)-Bunolol, researchers can gain insights into its polypharmacology, where a single compound interacts with multiple targets. This knowledge is crucial for designing drugs with improved specificity and fewer adverse effects. openaccessjournals.comnih.gov Computational methods, such as molecular docking and virtual screening, are powerful tools for predicting and analyzing these interactions. nih.govopenaccessjournals.com
Advancements in Stereoselective Synthesis for Enhanced Enantiomeric Purity
The biological activity of Bunolol (B1668053) is stereospecific, with the (S)-enantiomer (Levobunolol) being the active form for treating glaucoma. drugbank.commdpi.com Therefore, achieving high enantiomeric purity is critical. Future research in the stereoselective synthesis of (R)-Bunolol will aim to develop more efficient and purer methods.
Recent studies have highlighted the effectiveness of chemoenzymatic processes for synthesizing enantiomerically pure beta-blockers. researchgate.netresearchgate.net These methods often employ lipases for the kinetic resolution of racemic mixtures, yielding high enantiomeric excess. researchgate.netresearchgate.net For instance, a chemoenzymatic approach for bunolol synthesis resulted in an enantiomeric excess of 98%. researchgate.net Further advancements may involve the development of new catalysts and optimization of reaction conditions to improve yields and purity even further. unila.ac.idsioc-journal.cnopenaccesspub.orgugr.es
Table 1: Comparison of Synthetic Approaches for Enantiomeric Bunolol
| Synthetic Approach | Key Features | Achieved Enantiomeric Excess (%) | Reference |
| Chemoenzymatic Synthesis | Utilizes lipases for kinetic resolution of racemic alcohol. | 98 | researchgate.net |
| Chemical Synthesis | Starts from (RS)-, (R)-, or (S)-epichlorohydrin. | Improved yields and better enantiomeric excesses compared to some reported processes. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Application of Advanced Spectroscopic Techniques for Ligand-Receptor Characterization
To fully understand how (R)-Bunolol interacts with its target receptors, advanced spectroscopic techniques are indispensable. Methods like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can provide detailed information about the conformational changes a receptor undergoes upon ligand binding. researchgate.net This technique has been successfully used to study the interaction of various ligands with the β1-adrenergic receptor. researchgate.net
Other powerful techniques include single-molecule force spectroscopy, which allows for the quantitative analysis of ligand-receptor interactions over a wide range of affinities and can even detect the impact of point mutations. nih.gov High-pressure NMR and FT-IR spectroscopy are also valuable for studying the structure of ligand-receptor complexes under various conditions. researchgate.net These advanced methods will be instrumental in building a comprehensive picture of the molecular basis of (R)-Bunolol's activity. spectroscopyonline.com
Development of High-Throughput Preclinical Screening Assays for Chiral Modulators
The development of high-throughput screening (HTS) assays is crucial for efficiently evaluating the activity and selectivity of chiral modulators like (R)-Bunolol. beckman.com These assays allow for the rapid screening of large compound libraries to identify promising drug candidates. beckman.comhdbiosciences.com
Future research will likely focus on developing more sophisticated HTS platforms, including fluorescence-based assays and those utilizing molecularly imprinted polymers (MIPs). mdpi.comnih.govnih.gov Fluorescence-based assays offer a sensitive and efficient way to determine the enantiomeric excess of chiral compounds. nih.gov MIPs can be designed to selectively bind to a specific enantiomer, providing a basis for separation and analysis. mdpi.com The integration of these advanced screening technologies will accelerate the discovery and development of new and improved chiral drugs. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for enantiopure (R)-bunolol, and how can researchers validate enantiomeric purity?
- Methodological Answer : (R)-Bunolol can be synthesized via chemo-enzymatic processes using lipases (e.g., CAL L4777) for kinetic resolution of racemic alcohols. Enantiopurity is validated using chiral chromatography or polarimetry, supported by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation. For example, enzymatic resolution yields (R)-alcohol intermediates, which are converted to (R)-bunolol via tert-butylamine treatment .
Q. How do the pharmacokinetic properties of (R)-bunolol differ from its (S)-enantiomer in preclinical models?
- Methodological Answer : Comparative studies in dogs show that (R)-bunolol is absorbed rapidly (peak blood levels at 1 hour) and excreted predominantly via urine (54–75% within 72 hours). Metabolic profiling reveals enantiomer-specific differences in acidic metabolites (e.g., 3-[(5,6,7,8-tetrahydro-5-oxo-1-naphthyl)-oxy]lactic acid), identified via thin-layer chromatography (TLC) and MS .
Q. What experimental frameworks (e.g., PICO, FINER) are optimal for designing studies on (R)-bunolol’s β-adrenergic receptor selectivity?
- Methodological Answer : The PICO framework (Population: animal/cell models; Intervention: (R)-bunolol administration; Comparison: racemic bunolol or propranolol; Outcome: receptor binding affinity) ensures structured hypothesis testing. FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide evaluation of translational potential, such as comparing myocardial depression thresholds between (R)-bunolol and propranolol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported β-blocking potency of (R)-bunolol across different experimental models?
- Methodological Answer : Discrepancies (e.g., 3x intravenous vs. 20x oral potency vs. propranolol in dogs) may arise from species-specific metabolism or bioavailability. Iterative validation using in vitro receptor-binding assays (e.g., isolated cardiomyocytes) and in vivo hemodynamic monitoring in multiple species is critical. Cross-referencing metabolic data (e.g., urinary metabolites in dogs) with receptor occupancy studies clarifies mechanisms .
Q. What strategies ensure reproducibility when replicating (R)-bunolol’s enantioselective synthesis from primary literature?
- Methodological Answer : Detailed protocols must specify lipase batch activity, solvent systems (e.g., tert-butyl alcohol for esterification), and reaction monitoring (e.g., gas chromatography for intermediate purity). Reproducibility is enhanced by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw spectral data in supplementary materials .
Q. How can researchers optimize experimental designs to isolate (R)-bunolol’s direct myocardial effects from β-blockade in mechanistic studies?
- Methodological Answer : Use ex vivo Langendorff heart preparations to decouple systemic β-blockade from direct myocardial depression. Dose-response curves at sub-receptor-saturating concentrations distinguish β-adrenergic antagonism (competitive inhibition) from nonspecific cardiodepressant effects. Concurrent measurement of cAMP levels validates receptor-specific activity .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent β-blockade efficacy in (R)-bunolol studies?
- Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) quantify IC₅₀ values. Pairwise comparisons (e.g., vs. propranolol) require ANOVA with post-hoc Tukey tests. For small-sample preclinical data, Bayesian hierarchical models improve robustness by incorporating prior pharmacokinetic data .
Q. How should researchers address potential confounding variables in (R)-bunolol metabolite identification studies?
- Methodological Answer : Use isotope-labeled internal standards (e.g., bunolol-¹⁴C) to track recovery rates during extraction. Orthogonal techniques (e.g., TLC + MS + synthetic reference compounds) confirm metabolite identity. Control experiments with enzyme inhibitors (e.g., β-glucuronidase) validate conjugation pathways .
Comparative Pharmacological Data
Table 1 : Key Pharmacological Properties of (R)-Bunolol vs. Propranolol
| Parameter | (R)-Bunolol (Dog Model) | Propranolol (Dog Model) | Methodological Reference |
|---|---|---|---|
| Intravenous Potency | 3x | 1x (baseline) | Isoprenaline chronotropy |
| Oral Potency | 20x | 1x (baseline) | Bioavailability studies |
| Myocardial Depression | Minimal at β-blocking doses | Significant at similar doses | Langendorff assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
